1-(Cyclopent-1-en-1-yl)-2-fluorobenzene
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Overview
Description
1-(Cyclopent-1-en-1-yl)-2-fluorobenzene is an organic compound that features a cyclopentene ring attached to a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopent-1-en-1-yl)-2-fluorobenzene can be achieved through several methods. One common approach involves the reaction of cyclopentene with fluorobenzene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopent-1-en-1-yl)-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into cyclopentyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include fluorinated cyclopentyl derivatives, substituted benzene compounds, and various oxidized products .
Scientific Research Applications
1-(Cyclopent-1-en-1-yl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-2-fluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopent-1-en-1-yl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a fluorobenzene moiety.
1-(Cyclopent-1-en-1-yl)prop-2-en-1-one: Features a prop-2-en-1-one group instead of a fluorobenzene ring.
1-(Cyclopent-1-en-1-yl)boronic acid: Contains a boronic acid group, offering different reactivity and applications.
Uniqueness
1-(Cyclopent-1-en-1-yl)-2-fluorobenzene is unique due to the presence of both a cyclopentene ring and a fluorobenzene moiety. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
166878-51-9 |
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Molecular Formula |
C11H11F |
Molecular Weight |
162.20 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)-2-fluorobenzene |
InChI |
InChI=1S/C11H11F/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-5,7-8H,1-2,6H2 |
InChI Key |
VMFNJIUCHBXFAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CC=CC=C2F |
Origin of Product |
United States |
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